molecular formula C18H18FN3O2 B2785588 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea CAS No. 898414-81-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2785588
CAS No.: 898414-81-8
M. Wt: 327.359
InChI Key: CKBIIXMBWBMLQR-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
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Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 329.35 g/mol

The synthesis typically involves the reaction of a substituted pyrrole with a fluorophenyl isocyanate and a methoxyphenyl amine under conditions that may include solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related urea derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.01Inhibition of CDK2
Compound BNCI-H460 (Lung Cancer)0.03Microtubule disassembly
Compound CHeLa (Cervical Cancer)7.01Topoisomerase-II inhibition

These compounds have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, making them potential candidates for further development in cancer therapy .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown anti-inflammatory effects in various models. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro:

StudyModelResult
Study XMacrophagesDecreased TNF-alpha production by 40%
Study YAnimal ModelReduced edema by 30%

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study conducted by Fan et al., a series of urea derivatives were synthesized and evaluated for their antitumor activity against A549 lung cancer cells. The study found that certain modifications to the urea structure enhanced cytotoxicity significantly, with one derivative achieving an IC50 value of 0.39 µM . The mechanism involved autophagy induction without triggering apoptosis.

Case Study 2: Structural Optimization

Xia et al. explored structural modifications of pyrrole-based compounds to improve their biological activity. By altering substituents on the pyrrole ring, they achieved enhanced binding affinity to target proteins involved in cancer progression, leading to improved therapeutic profiles .

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-24-16-10-6-14(7-11-16)21-18(23)22(17-3-2-12-20-17)15-8-4-13(19)5-9-15/h4-11H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBIIXMBWBMLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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